molecular formula C5H6F2N4O B10909655 1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide

1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide

Cat. No.: B10909655
M. Wt: 176.12 g/mol
InChI Key: GNCSRMZULKNWMB-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide is a chemical compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound consists of a pyrazole ring substituted with a difluoromethyl group and a carbohydrazide moiety. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Formation of the Carbohydrazide Moiety: The carbohydrazide group can be introduced by reacting the intermediate pyrazole compound with hydrazine hydrate.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Catalysts and specific reaction conditions, such as temperature and solvent choice, play a crucial role in the efficiency of the synthesis.

Chemical Reactions Analysis

1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the difluoromethyl group or the carbohydrazide moiety can be replaced with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can be used in the development of new drugs or as a probe to study biological pathways.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of antifungal and antibacterial agents.

    Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbohydrazide moiety can also interact with biological molecules, potentially inhibiting or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide can be compared with other similar compounds, such as:

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and a pyrazole ring but differs in the presence of a carboxylic acid group instead of a carbohydrazide moiety.

    Difluoromethylated Pyridines: These compounds contain a difluoromethyl group attached to a pyridine ring and are used in medicinal and agricultural chemistry.

    Difluoromethylated Benzene Derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(difluoromethyl)pyrazole-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N4O/c6-5(7)11-2-3(1-9-11)4(12)10-8/h1-2,5H,8H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCSRMZULKNWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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